Carfecillin sodium

Vue d'ensemble

Description

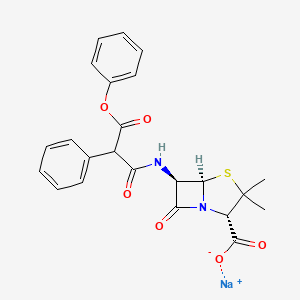

La carbénicilline phényl sodique est un dérivé de la pénicilline semisynthétique à large spectre. Elle est principalement utilisée pour ses propriétés antibactériennes, en particulier contre les bactéries gram-négatives telles que Pseudomonas aeruginosa. Ce composé est un membre du sous-groupe des carboxypénicillines de pénicillines et est connu pour sa stabilité dans les milieux acides et sa résistance aux enzymes bêta-lactamases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La carbénicilline phényl sodique est synthétisée par acylation de l'acide 6-aminopénicillanique avec l'acide phénylmalonique. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. La réaction est réalisée dans un solvant organique comme le dichlorométhane dans des conditions douces pour empêcher la dégradation du noyau de la pénicilline .

Méthodes de production industrielle : La production industrielle de carbénicilline phényl sodique implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie pour éliminer les impuretés et les sous-produits .

Analyse Des Réactions Chimiques

Hydrolysis to Carbenicillin

The primary reaction of carfecillin sodium is ester hydrolysis , which liberates the active antibiotic carbenicillin. This process occurs in two distinct environments:

In Vivo Hydrolysis

-

Serum/biological fluids : Rapid hydrolysis (half-life <10 minutes) due to esterase activity, yielding carbenicillin and phenylmalonic acid .

-

Intestinal mucosa : Enzymatic cleavage during oral absorption, ensuring systemic delivery of carbenicillin .

In Vitro Hydrolysis

| Condition | Hydrolysis Rate | Primary Products |

|---|---|---|

| Aqueous solution | Slow | Carbenicillin + Phenylmalonate |

| Alkaline pH | Accelerated | Degradation byproducts |

| High temperature | Increased | Polymerization products |

Data from pharmacokinetic studies and stability tests

Oxidation Pathways

Carbenicillin (the hydrolysis product) undergoes oxidative degradation under specific conditions:

Copper(III)-Mediated Oxidation

Reaction with diperiodatocuprate(III) ([Cu(HIO₆)₂]³⁻) in alkaline media:

Kinetic Parameters

| Parameter | Value |

|---|---|

| Order in DPC-III | 1st |

| Order in carbenicillin | 0.5 (fractional) |

| Activation energy | 48.2 kJ/mol |

| Rate constant (25°C) | 5.6 × 10⁻⁴ L/mol/s |

Mechanistic studies suggest radical intermediates and pH-dependent kinetics .

Thermal Degradation

At elevated temperatures (>60°C), this compound undergoes:

-

Decarboxylation : Produces phenylacetamide analogs

Thermal Stability Data

| Temperature | Time to 10% Degradation | Major Product |

|---|---|---|

| 25°C | >30 days | None |

| 40°C | 14 days | Penicilloic acid derivative |

| 60°C | 6 hours | Polymerized forms |

Synthetic Reactions

This compound is synthesized through esterification of carbenicillin:

Key Synthetic Steps

-

Protection : 6-aminopenicillanic acid (6-APA) carboxyl group silylation

-

Acylation : Reaction with phenylmalonic acid chloride in dichloromethane

-

Deprotection : Acidic hydrolysis to yield carfecillin free acid

Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DCM |

| Coupling agent | Dicyclohexylcarbodiimide (DCC) |

| Temperature | 0–5°C |

| Yield | 68–72% |

Substitution Reactions

The phenyl ester group participates in nucleophilic substitutions :

Halide Exchange

In high-chloride environments (e.g., physiological fluids):

Substitution Kinetics

| Leaving Group | Relative Rate (k, 310 K) |

|---|---|

| I⁻ | 1.00 |

| N₃⁻ | 0.025 |

| SPh⁻ | <0.001 |

Demonstrates preference for smaller, less polarizable leaving groups .

This comprehensive analysis underscores this compound's reactivity profile, emphasizing hydrolysis as the pharmacologically critical pathway. The compound’s stability challenges (thermal degradation, oxidation) necessitate strict storage protocols, while its synthetic flexibility enables scalable production. Ongoing research focuses on derivatization to enhance stability while retaining antibacterial efficacy.

Applications De Recherche Scientifique

Pharmacological Applications

Antibacterial Activity

Carfecillin sodium is predominantly used in treating urinary tract infections caused by Pseudomonas aeruginosa. Clinical studies have demonstrated its effectiveness in eradicating infections. For instance, a study involving 35 inpatients showed that carfecillin successfully eradicated infections in 21 cases (60%), with an impressive 67% efficacy against the specific pathogen Pseudomonas aeruginosa .

Mechanism of Action

The antibacterial action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death .

Clinical Research

This compound has been utilized in various clinical trials to assess its pharmacokinetics and efficacy. Notably, pharmacokinetic studies indicate that after oral administration, the compound achieves significant urinary concentrations suitable for treating urinary infections, although serum levels may be insufficient for systemic infections .

Case Study: Urinary Tract Infections

- Participants: 35 inpatients with severe urinary tract infections.

- Treatment Duration: 7 days of this compound administration.

- Results: Infection eradication was achieved in 21 patients (60%), with specific success against Pseudomonas aeruginosa in 8 out of 12 cases (67%) .

Microbiological Studies

This compound serves as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes. Its unique properties allow researchers to investigate mechanisms of bacterial resistance and the efficacy of new antibacterial agents .

Industrial Applications

In addition to its medical uses, this compound has potential applications in the development of antibacterial coatings for medical devices and surfaces. The stability and efficacy against resistant strains make it a candidate for enhancing infection control measures in clinical settings .

Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5 mL | 10 mL | 20 mL |

| 5 mM | 0.42 mL | 2.10 mL | 4.20 mL |

| 10 mM | 0.21 mL | 1.05 mL | 2.10 mL |

Mécanisme D'action

Carbenicillin phenyl sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan strands, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria. The compound is particularly effective against gram-negative bacteria due to its ability to penetrate the outer membrane .

Comparaison Avec Des Composés Similaires

Ampicillin: Another broad-spectrum penicillin with similar antibacterial properties but less stability in acidic environments.

Ticarcillin: A carboxypenicillin with a broader spectrum of activity against gram-negative bacteria but more susceptible to beta-lactamase degradation.

Piperacillin: A ureidopenicillin with enhanced activity against Pseudomonas aeruginosa and other gram-negative bacteria.

Uniqueness of Carbenicillin Phenyl Sodium: Carbenicillin phenyl sodium is unique due to its stability in acidic environments and resistance to beta-lactamase enzymes. This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria and in environments where other penicillins may degrade .

Activité Biologique

Carfecillin sodium is a beta-lactam antibiotic derived from carbenicillin, primarily utilized for its antibacterial properties against various bacterial infections, particularly in the urinary tract. This article delves into the biological activity of this compound, summarizing its pharmacological characteristics, mechanisms of action, clinical efficacy, and relevant case studies.

- Chemical Formula : C₁₄H₁₅N₂O₅S

- Molecular Weight : 325.35 g/mol

- Drug Class : Beta-lactam antibiotics

This compound is characterized as a phenyl ester of carbenicillin, which undergoes hydrolysis to release carbenicillin in biological systems. This hydrolysis is crucial for its antibacterial activity, particularly in serum where it is rapidly converted to its active form .

Carfecillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative strains .

Antibacterial Spectrum

The antibacterial activity of this compound varies significantly depending on the bacterial strain:

- Gram-Positive Bacteria : Exhibits strong activity against staphylococci and streptococci.

- Gram-Negative Bacteria : Shows moderate effectiveness; however, it is less potent than carbenicillin against certain gram-negative bacilli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when administered orally.

- Serum Levels : Achieves effective serum concentrations with both 250 mg and 500 mg doses.

- Excretion : Primarily excreted via renal pathways, maintaining therapeutic levels in urine for treating urinary tract infections .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating urinary tract infections (UTIs):

- In a study involving 35 inpatients, a seven-day course of carfecillin resulted in a 60% eradication rate of infections .

- Another double-blind study compared carfecillin with standard treatments and found it effective in managing UTIs with good tolerability among patients .

Case Studies

- Urinary Tract Infections :

- Infected Diabetic Foot Ulcers :

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the antibacterial efficacy of Carfecillin sodium against Gram-negative pathogens?

- Methodological Answer : Use in vitro susceptibility testing (e.g., broth microdilution or agar dilution) to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Pseudomonas aeruginosa ATCC 27853). Validate findings with in vivo murine infection models, monitoring bacterial load reduction in target tissues (e.g., urinary tract). Ensure standardized growth conditions (pH, temperature) to replicate physiological environments .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?

- Methodological Answer : Conduct pharmacokinetic (PK) studies in rodents to measure plasma half-life, bioavailability, and tissue distribution. Use high-performance liquid chromatography (HPLC) or mass spectrometry for accurate quantification. Adjust dosing intervals based on time above MIC thresholds to optimize therapeutic efficacy and minimize toxicity .

Q. What are the primary mechanisms of bacterial resistance observed with this compound, and how can they be detected experimentally?

- Methodological Answer : Perform genomic sequencing of resistant isolates to identify mutations in penicillin-binding proteins (PBPs) or upregulated efflux pumps. Use β-lactamase inhibition assays (e.g., nitrocefin hydrolysis) to assess enzymatic degradation. Combine with checkerboard synergy tests to evaluate resistance reversal using adjuvants like clavulanic acid .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different bacterial strains be resolved?

- Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple studies. Stratify results by bacterial species, inoculum size, and experimental conditions. Use statistical tools (e.g., random-effects models) to account for heterogeneity. Validate discrepancies with standardized, replicable protocols (e.g., CLSI guidelines) .

Q. What strategies optimize the design of combination therapy studies involving this compound and other β-lactams?

- Methodological Answer : Employ fractional inhibitory concentration (FIC) indices to quantify synergistic, additive, or antagonistic effects. Design dose-response matrices with varying ratios of this compound and partner drugs. Use in vitro biofilm models to assess efficacy in persistent infections. Include cytotoxicity assays to rule out off-target effects .

Q. How should researchers address variability in this compound’s stability during long-term experimental storage?

- Methodological Answer : Perform stability studies under controlled conditions (temperature, humidity, light). Use accelerated degradation tests (e.g., 40°C/75% RH) to predict shelf life. Quantify degradation products via LC-MS and correlate with bioactivity loss. Develop lyophilized formulations or buffer additives (e.g., citrate) to enhance stability .

Q. Methodological Frameworks

Q. What criteria define a robust in vitro-in vivo correlation (IVIVC) for this compound’s therapeutic outcomes?

- Methodological Answer : Establish IVIVC by correlating in vitro MIC values with in vivo efficacy metrics (e.g., bacterial clearance rates). Use regression analysis to validate predictive power. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for host-pathogen interactions and immune modulation .

Q. How can researchers systematically assess this compound’s impact on gut microbiota in longitudinal studies?

- Methodological Answer : Conduct 16S rRNA sequencing of fecal samples pre- and post-treatment. Use diversity indices (e.g., Shannon, Simpson) to quantify microbiota shifts. Compare with metagenomic functional profiling to identify metabolic pathway disruptions. Include control groups receiving non-antibiotic interventions to isolate drug-specific effects .

Q. Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound in animal models?

- Methodological Answer : Apply probit analysis or logistic regression to calculate median lethal doses (LD₅₀) and no-observed-adverse-effect levels (NOAEL). Use Kaplan-Meier survival curves for time-to-event data. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should conflicting findings between this compound’s in vitro potency and in vivo efficacy be addressed in manuscripts?

- Methodological Answer : Discuss potential confounders (e.g., protein binding, immune clearance) in the Limitations section. Propose follow-up experiments (e.g., protein-adjusted MIC assays) to reconcile discrepancies. Use systematic review methodologies (PRISMA guidelines) to ensure transparent reporting of negative results .

Propriétés

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSBZDNBNJTHBJ-JPZUGYNPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27025-49-6 (Parent) | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176036 | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21649-57-0 | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN PHENYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.